N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic organic compound featuring a quinoline core substituted with a pyridin-2-yl group at position 2 and a 4-methoxyphenyl carboxamide group at position 2. This compound is part of the quinoline derivative family, which is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)24-22(26)18-14-21(20-8-4-5-13-23-20)25-19-7-3-2-6-17(18)19/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIHSMWPRIOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinoline-pyridine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative of the quinoline-pyridine-methoxyphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has shown significant promise in anticancer research. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. In particular, this compound has demonstrated efficacy against pancreatic cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound exhibits activity against various bacterial strains by targeting essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication. This mechanism positions it as a potential lead compound in the development of new antibiotics .
Inhibition of Enzymatic Activity
Research has highlighted the compound's ability to inhibit specific enzymes such as collagen prolyl-4-hydroxylase (CP4H), which plays a role in fibrosis and tissue remodeling. By inhibiting this enzyme, the compound may help mitigate fibrotic diseases, offering therapeutic avenues in conditions like liver fibrosis .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Initial reactions involve constructing the quinoline structure through cyclization processes.
- Substitution Reactions : The introduction of the methoxyphenyl and pyridine groups occurs via nucleophilic substitution reactions.
- Final Modifications : The carboxamide functional group is added to enhance biological activity.
These multi-step synthesis routes emphasize the complexity involved in developing this compound for research and therapeutic purposes .
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly reduces tumor cell viability in pancreatic cancer models. The compound's mechanism includes inducing apoptosis and inhibiting cell cycle progression, making it a promising candidate for further clinical evaluation .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial DNA replication positions it as a valuable lead for antibiotic development, particularly in an era of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural Features
- Quinoline Core: The quinoline backbone provides a planar aromatic structure conducive to π-π stacking interactions with biological targets, such as enzymes or DNA .
- 4-Methoxyphenyl Carboxamide : The methoxy group at the para position of the phenyl ring increases hydrophobicity and may influence metabolic stability and membrane permeability .
Comparison with Similar Compounds
The pharmacological and chemical properties of N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide are distinct from structurally related quinoline derivatives. Key comparisons are summarized below:
Structural and Functional Group Variations
Activity and Mechanism Insights
- Electron-Donating vs.
- Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-3-yl () alters binding orientation in kinase inhibition, affecting efficacy .
- Carboxamide Modifications : Substitutions at the phenyl ring (e.g., dichloro, carbamoyl) influence steric hindrance and hydrogen-bonding capacity, directly impacting target selectivity .
Pharmacokinetic Properties
- Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to methyl or chloro derivatives .
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than hydroxyl groups, enhancing in vivo half-life .
Biological Activity
N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
1. Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Quinoline Core : This is achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
- Substitution Reactions : The introduction of the pyridin-2-yl group can be carried out via nucleophilic substitution.
- Amidation : The final step involves forming the carboxamide group by reacting a carboxylic acid derivative with 4-methoxyaniline under dehydrating conditions.
These synthetic routes are crucial for optimizing yield and purity, often incorporating catalysts and specific solvents to enhance reaction efficiency .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its structural features allow it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding modulates their activity, leading to altered cellular processes. For instance, quinoline derivatives are known to inhibit DNA gyrase, disrupting bacterial DNA replication .
Case Study 1: Anticancer Activity
A study evaluated the effects of various quinoline derivatives on cancer cell lines. This compound exhibited a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against multiple bacterial strains, including resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that was comparable or superior to existing antibiotics .
5. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Contains chloro substitution | Anti-inflammatory, anticancer |
| Quinacrine | Antimalarial agent | Antiviral and anti-inflammatory |
| Ciprofloxacin | Fluoroquinolone | Antibacterial and anticancer |
This table highlights how variations in substitution patterns can influence biological activity, emphasizing the potential of this compound as a lead compound in drug discovery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimide-based reagents (e.g., PyBOP) in anhydrous DMF, followed by purification via vacuum filtration and column chromatography. For example, quinoline-4-carboxylic acid derivatives are condensed with aminopyridine intermediates under mild basic conditions (e.g., N-methylmorpholine) to form the carboxamide bond. Yields range from 29% to 59%, with purity confirmed by HPLC (≥95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : H and C NMR are used to confirm connectivity, with pyridyl protons appearing as distinct doublets (δ 8.5–9.0 ppm) and methoxyphenyl protons as singlets (δ ~3.8 ppm). ESI-MS provides molecular ion validation .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For example, torsion angles between quinoline and pyridyl moieties are critical for assessing planarity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and respiratory protection. Store in sealed containers at –20°C. First-aid measures include immediate rinsing and medical consultation for exposure .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this compound?
- Methodological Answer :
- Reagent optimization : Replace PyBOP with HATU for higher coupling efficiency.
- Purification : Use reverse-phase HPLC with Zorbax SB-C18 columns (gradient elution: 10%–90% MeCN in HO + 0.1% TFA). Monitor for stability issues; e.g., compound degradation in DMF >24 hours requires flash-freeze storage .
- Yield tracking : Compare reaction conditions (e.g., RuO-NaIO oxidative systems) using LC-MS to identify side products .
Q. How do computational and experimental methods validate target binding (e.g., CYP2C9 or GPR55)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions between the quinoline core and CYP2C9’s heme pocket. Prioritize analogs with calculated binding energies <–8.0 kcal/mol.
- Experimental validation : Perform UV-Vis titration to monitor Type II binding spectra (Soret band shift to ~425 nm) for CYP2C9 inhibition. Compare IC values with ML193 (a known GPR55 antagonist) using calcium mobilization assays .
Q. How are discrepancies resolved between computational predictions and experimental SAR data?
- Methodological Answer :
- Data reconciliation : For analogs with ΔpIC > 0.5 (e.g., compound 16: calculated 7.32 vs. observed 7.74), re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit).
- Statistical analysis : Apply multivariate regression to identify outliers in steric/electronic descriptors (e.g., molar refractivity vs. LogP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
